molecular formula C23H18N4O3S3 B2857427 (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894671-89-7

(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2857427
CAS No.: 894671-89-7
M. Wt: 494.6
InChI Key: LOHRGOXWYKHZOH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic architecture combining a thieno[3,2-c][1,2]thiazine core with a 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),5,9,11-tetraene fragment, a benzyl substituent, and a trione system.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-7-ylamino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c28-21-20(13-25-16-6-7-19-18(12-16)26-10-9-24-23(26)32-19)33(29,30)27(17-8-11-31-22(17)21)14-15-4-2-1-3-5-15/h1-8,11-13,25H,9-10,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHRGOXWYKHZOH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC(=C3)NC=C4C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC(=C3)N/C=C\4/C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2

Biological Activity

The compound known as (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c][1,2]thiazine core with multiple functional groups that may contribute to its biological activity. The presence of the benzyl group and the diazatricyclo structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar thieno and thiazine structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A series of thieno derivatives were synthesized and screened against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Compounds showed IC50 values ranging from 14.5 μM to 40 μM compared to standard treatments like doxorubicin .

The proposed mechanism of action for similar compounds includes:

  • Inhibition of Cell Proliferation : Thieno derivatives have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to key proteins involved in cancer progression such as EGFR and PI3K .

Case Studies

Several case studies highlight the effectiveness of thieno derivatives in clinical settings:

  • Study on MCF-7 Cells : A specific derivative demonstrated an IC50 of 19.4 μM against MCF-7 cells, indicating strong cytotoxicity compared to traditional chemotherapeutics .
  • Combination Therapies : Research indicates that combining these compounds with other anticancer agents enhances their efficacy through synergistic effects.

Data Table: Biological Activity Comparison

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 10bMCF-719.4Apoptosis induction
Compound 10eMCF-714.5EGFR inhibition
DoxorubicinMCF-740.0DNA intercalation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybridized heterocyclic framework. Below is a systematic comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Class/Name Core Structure Key Substituents Synthesis Strategy Biological Relevance Reference
Target Compound Thieno[3,2-c][1,2]thiazine + Tricyclic 7-thia-2,5-diazatricyclo Benzyl, trione, Z-configuration Likely multi-step condensation Hypothesized enzyme inhibition -
1,3-Oxazepine Derivatives (e.g., 4a-c) 1,3-Oxazepine ring Hydrazones, acetophenone derivatives Hydrazide cyclization with ketones Antimicrobial, antitumor activity
Triazolothiadiazines (e.g., 363) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Benzylidene, triazole Condensation of triazole-thiols with aldehydes Anticancer, antimicrobial agents
Thiazolidin-4-ones (e.g., 5a-c) Thiazolidin-4-one Benzimidazole, hydrazide Cyclization of hydrazones Antidiabetic, anti-inflammatory

Key Observations:

Core Heterocycles: The target compound’s thienothiazine-tricyclic hybrid distinguishes it from simpler monocyclic systems like 1,3-oxazepines or thiazolidin-4-ones. This architecture likely confers greater conformational rigidity and target selectivity compared to smaller heterocycles . In contrast, triazolothiadiazines (e.g., compound 363) share sulfur and nitrogen atoms but lack the fused thieno-thiazine system, reducing their structural complexity .

Substituent Effects: The benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the acetophenone derivatives in 1,3-oxazepines .

Synthetic Complexity :

  • The synthesis of the target compound likely requires advanced multi-step strategies, such as sequential cyclization and condensation, similar to the methods used for triazolothiadiazines .
  • In contrast, thiazolidin-4-ones and 1,3-oxazepines are synthesized via simpler cyclization of hydrazides or Schiff bases .

Biological Potential: While the target compound’s bioactivity remains uncharacterized, related thiadiazines and oxazepines exhibit antimicrobial, anticancer, and anti-inflammatory properties. Its tricyclic system may improve binding affinity to targets like kinases or proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.